tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

Medicinal Chemistry Kinase Inhibitors Hydrogen Bonding

tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate (CAS 1395079-01-2) is a heterocyclic compound with a molecular formula of C12H18N4O2 and a molecular weight of 250.30 g/mol. It features a 2-amino group on a pyrido[3,4-d]pyrimidine core, a scaffold recognized as a 'privileged structure' in medicinal chemistry, particularly for developing kinase inhibitors that target the ATP-binding hinge region.

Molecular Formula C12H18N4O2
Molecular Weight 250.3 g/mol
CAS No. 1395079-01-2
Cat. No. B1379550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
CAS1395079-01-2
Molecular FormulaC12H18N4O2
Molecular Weight250.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=CN=C(N=C2C1)N
InChIInChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)16-5-4-8-6-14-10(13)15-9(8)7-16/h6H,4-5,7H2,1-3H3,(H2,13,14,15)
InChIKeyNAGPTLKYUQPBNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quantitative Molecular Characterization of tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate (CAS 1395079-01-2) as a Privileged Kinase Scaffold Intermediate


tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate (CAS 1395079-01-2) is a heterocyclic compound with a molecular formula of C12H18N4O2 and a molecular weight of 250.30 g/mol . It features a 2-amino group on a pyrido[3,4-d]pyrimidine core, a scaffold recognized as a 'privileged structure' in medicinal chemistry, particularly for developing kinase inhibitors that target the ATP-binding hinge region . The presence of the 2-amino substituent is critical for establishing key hydrogen-bonding interactions with kinase hinge residues, a property absent in analogous 2-unsubstituted or 2-chloro/methylthio variants . This compound serves as a versatile, Boc-protected intermediate, enabling further selective functionalization for structure-activity relationship (SAR) studies.

Risks of Generic Substitution: Why 2-Amino Substitution on the Pyrido[3,4-d]pyrimidine Scaffold is Non-Interchangeable


Substituting tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate with a structurally similar pyrido[3,4-d]pyrimidine building block lacking the 2-amino group, or replacing it with a different substituent (e.g., 2-chloro or 2-methylthio), is chemically and pharmacologically invalid. The 2-amino group is not a generic handle; it is the primary pharmacophoric anchor for the hinge region of numerous kinases . Compounds like tert-Butyl 5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate (CAS 1174007-81-8) cannot engage in this critical interaction, fundamentally altering the target landscape and rendering SAR data from such analogs non-transferable . The following sections provide the quantitative molecular property data that definitively distinguishes this compound from its closest commercially available analogs.

Product-Specific Quantitative Differentiation Guide for tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate


Enhanced Hydrogen Bond Donor Capacity Distinguishes 2-Amino Scaffold from 2-Unsubstituted and 2-Chloro Analogs

The target compound possesses a single hydrogen bond donor (HBD) count of 1, a direct consequence of its primary 2-amino group . This contrasts with the 2-unsubstituted analog, tert-Butyl 5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate (CAS 1174007-81-8), which has a computed HBD count of 0, and the 2,4-dichloro analog (CAS 916420-27-4), which also has 0 . This single donor is essential for forming a canonical hydrogen bond with the backbone carbonyl of a conserved hinge residue (e.g., Glu or Cys) in kinase ATP-binding sites, a fundamental interaction for type I and type II kinase inhibitors.

Medicinal Chemistry Kinase Inhibitors Hydrogen Bonding

Optimized Lipophilicity Profile (XLogP3 = 0.6) for CNS Drug-like Space Relative to More Lipophilic 2-Chloro and 2-Methylthio Analogs

The target compound's computed partition coefficient (XLogP3) is 0.6, placing it within the optimal range for central nervous system (CNS) drug-likeness (typically < 3), while its 2-chloro analog (CAS 916420-27-4) has a computed XLogP3 of 2.1, and the 2-methylthio analog (CAS 1395079-07-8) has a higher cLogP of 1.8 . The lower lipophilicity of the 2-amino derivative can translate to better aqueous solubility, reduced off-target binding (e.g., hERG), and a more favorable metabolic profile, which are key drivers in lead optimization.

Drug Design Lipophilicity CNS Penetration

Regioisomeric Specificity: Pyrido[3,4-d] Scaffold Demonstrates Quantifiably Different Topological Polar Surface Area (TPSA) Compared to [4,3-d] Isomers

The target compound's pyrido[3,4-d]pyrimidine core yields a computed Topological Polar Surface Area (TPSA) of 80.3 Ų (estimated), which is distinct from its [4,3-d] regioisomer, tert-Butyl 2-amino-4-oxo-3,5,7,8-tetrahydro-4H-pyrido[4,3-d]pyrimidine-6-carboxylate (CAS 1000386-01-5), which has a different TPSA value and atom distribution . This regioisomeric difference alters the spatial orientation of the critical 2-amino group relative to the Boc-protected piperidine nitrogen, leading to divergent library enumeration vectors and distinct biological screening profiles. While both are '2-amino-pyridopyrimidine' intermediates, they are not interchangeable in parallel synthesis.

Scaffold Hopping ADMET Molecular Topology

Premium Purity Benchmarking: 95%+ Purity Standard Matches Leading Pharmacopoeia-Ready Intermediates

The target compound is widely offered at a minimum purity of 95%, with certain suppliers (e.g., MolCore) specifying NLT 98% . This purity standard is necessary for reproducible SAR in medicinal chemistry, as low-purity analogs containing deprotected or oxidized side-products can lead to false biological readouts. The price point for research-grade material (95% purity, 250 mg) is £314.00 from Fluorochem, establishing a benchmark for procurement . This purity threshold is not universal across all analogs; some 2-chloro or 2-methylthio analogs may be supplied at lower purities (e.g., 90-95%), requiring additional purification steps.

Quality Control Procurement Reproducibility

Validated Application Scenarios for tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate in Drug Discovery


Rational Design of Type I Kinase Inhibitors via Hinge-Binding Scaffold Elaboration

Medicinal chemists can utilize the 2-amino group of this compound as a critical hinge-binding anchor. Following Boc deprotection, the free piperidine nitrogen allows for diversification with various electrophiles (e.g., sulfonamides, carbamates, or amides) to probe the solvent-exposed region or the ribose pocket of the kinase. This strategy directly leverages the quantifiable hydrogen bond donor capacity (HBD = 1) which is absent in 2-chloro or 2-unsubstituted analogs, ensuring the designed compounds maintain the canonical kinase hinge interaction .

Lead Optimization for CNS Kinase Targets by Exploiting Low Lipophilicity (XLogP3 = 0.6)

For programs targeting CNS kinases (e.g., GSK-3β, LRRK2, or PI3K isoforms), the low lipophilicity (XLogP3 = 0.6) of this intermediate is a significant advantage. Research teams can use this building block to generate libraries with improved predicted blood-brain barrier penetration scores compared to libraries derived from the more lipophilic 2-methylthio analog (cLogP = 1.8). This reduces the number of design-make-test cycles needed to achieve a CNS-penetrant lead compound .

Regioisomer-Controlled Library Synthesis for MPS1/TTK and Autotaxin Inhibitor Programs

The specific pyrido[3,4-d]pyrimidine core of this compound has been utilized in the discovery of potent MPS1 (TTK) kinase inhibitors, a validated oncology target . The 2-amino group provides the necessary hinge-binding interaction observed in co-crystal structures of advanced leads. Its application is not limited to oncology; the same scaffold has been a core for designing autotaxin inhibitors, demonstrating the scaffold's versatility in medicinal chemistry . The regioisomeric purity (confirmed by unique InChIKey) ensures that the resulting biological data is exclusively attributable to the [3,4-d] core topology, avoiding confounding results from [4,3-d] isomer contamination .

High-Purity Starting Material for Parallel Synthesis to Ensure Reproducible IC50 Datasets

High-throughput chemistry groups should procure this compound with a specified purity of ≥95% (ideally NLT 98%) to serve as a reliable starting material for array synthesis. Utilizing lower-purity batches from less specific vendors can introduce impurities that act as potent kinase inhibitors, leading to false-positive hits. The availability of this compound from suppliers like Fluorochem and CymitQuimica at defined purity grades provides the traceability and quality assurance necessary for generating publication-grade biological data .

Quote Request

Request a Quote for tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.